molecular formula C28H34N4O2 B15170894 3,3'-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole) CAS No. 648440-94-2

3,3'-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole)

Cat. No.: B15170894
CAS No.: 648440-94-2
M. Wt: 458.6 g/mol
InChI Key: UJFBLNKXEZVOSE-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole): is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a phenyl group. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dodecanedioic acid with hydrazine to form the corresponding dihydrazide, which is then cyclized with benzonitrile under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Antimicrobial Agents: Oxadiazole derivatives have shown promise as antimicrobial agents, and this compound may be explored for similar applications.

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

    Electronics: It may find applications in the electronics industry, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole) depends on its application. In catalysis, it may facilitate reactions by stabilizing transition states or providing an alternative reaction pathway. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high density and thermal stability, used in energetic materials.

    3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another energetic material with similar properties.

    3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Used in the synthesis of other heterocyclic compounds.

Uniqueness: 3,3’-(Dodecane-1,12-diyl)bis(5-phenyl-1,2,4-oxadiazole) is unique due to its long dodecane linker and phenyl substitutions, which impart specific physical and chemical properties

Properties

CAS No.

648440-94-2

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

IUPAC Name

5-phenyl-3-[12-(5-phenyl-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C28H34N4O2/c1(3-5-7-15-21-25-29-27(33-31-25)23-17-11-9-12-18-23)2-4-6-8-16-22-26-30-28(34-32-26)24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2

InChI Key

UJFBLNKXEZVOSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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